

# 1,18-Octadecanediol: A Versatile Linear Building Block for Organic Synthesis

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## Compound of Interest

Compound Name: 1,18-Octadecanediol

Cat. No.: B156470

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: **1,18-Octadecanediol**, a long-chain aliphatic diol, has emerged as a valuable and versatile building block in organic synthesis. Its linear, eighteen-carbon backbone terminating in hydroxyl groups at both ends provides a unique platform for the construction of a diverse array of molecules, ranging from biodegradable polymers to complex macrocycles. This guide delves into the core applications of **1,18-octadecanediol**, providing detailed experimental protocols, quantitative data, and logical workflows to empower researchers in their synthetic endeavors.

## Physicochemical Properties

A thorough understanding of the physical and chemical properties of **1,18-octadecanediol** is fundamental to its application in synthesis. Key properties are summarized in the table below.

Property	Value	Reference
CAS Number	3155-43-9	[1]
Molecular Formula	C <sub>18</sub> H <sub>38</sub> O <sub>2</sub>	[1]
Molecular Weight	286.49 g/mol	[2]
Appearance	White to off-white powder or crystals	
Melting Point	99 °C	[2]
Boiling Point	397.4 ± 10.0 °C at 760 mmHg	[2]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	

## Core Synthetic Applications

The bifunctionality of **1,18-octadecanediol** makes it an ideal monomer for step-growth polymerization and a versatile substrate for the synthesis of complex architectures through derivatization of its terminal hydroxyl groups.

### Polyester Synthesis

**1,18-Octadecanediol** is a key monomer in the synthesis of long-chain aliphatic polyesters, which are of significant interest due to their potential biodegradability and unique material properties.[3] These polyesters can be synthesized through various methods, including thermal and enzymatic polycondensation.

#### Experimental Protocol: Enzymatic Polycondensation with a Dicarboxylic Acid

This protocol provides a general method for the enzymatic synthesis of a polyester from **1,18-octadecanediol** and a dicarboxylic acid, such as sebacic acid. This method is advantageous for its mild reaction conditions and high selectivity.

Materials:

- **1,18-Octadecanediol**
- Sebacic Acid (or other dicarboxylic acid)
- Immobilized Lipase B from *Candida antarctica* (Novozym 435)
- Toluene (anhydrous)

Procedure:

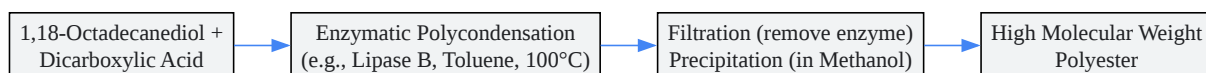
- In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap, combine equimolar amounts of **1,18-octadecanediol** and sebacic acid in anhydrous toluene.
- Add immobilized lipase B (typically 5-10% by weight of the total monomers).
- Heat the reaction mixture to 100 °C with vigorous stirring.
- Continuously remove the water generated during the esterification process using the Dean-Stark trap.
- Monitor the progress of the polymerization by techniques such as gel permeation chromatography (GPC) to determine the molecular weight of the polymer. A typical reaction time is 72 hours.[4]
- After the reaction is complete, cool the mixture and dissolve the polymer in a suitable solvent (e.g., chloroform).
- Filter to remove the immobilized enzyme.
- Precipitate the polymer by pouring the solution into a non-solvent (e.g., cold methanol).
- Collect the polymer by filtration and dry under vacuum.

Quantitative Data for Polyester Synthesis (Representative)

Diacid	Diol	Catalyst	Temperature (°C)	Time (h)	Molecular Weight (Mn, g/mol)	Yield (%)
Sebacic Acid	1,8-Octanediol	Lipase B	100	72	6400	High
Adipic Acid	1,8-Octanediol	Lipase B	70	48	19570	High

Note: Data for 1,8-octanediol is provided as an analogue due to the limited availability of specific data for **1,18-octadecanediol**. Reaction conditions are expected to be similar.

#### Logical Workflow for Polyester Synthesis



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Caption: Workflow for enzymatic polyester synthesis.

## Polyurethane Synthesis

The hydroxyl groups of **1,18-octadecanediol** can react with diisocyanates to form polyurethanes, a class of polymers with a wide range of applications due to their versatile properties. The long, flexible chain of **1,18-octadecanediol** can impart elastomeric properties to the resulting polyurethane.

#### Experimental Protocol: Two-Step Polyurethane Synthesis

This protocol describes a typical two-step synthesis of a polyurethane, involving the formation of a prepolymer followed by chain extension.

Materials:

- **1,18-Octadecanediol**
- A diisocyanate (e.g., 1,6-hexamethylene diisocyanate, HDI)
- A chain extender (e.g., 1,4-butanediol)
- Dibutyltin dilaurate (DBTDL) as a catalyst
- Anhydrous solvent (e.g., N,N-dimethylformamide, DMF)

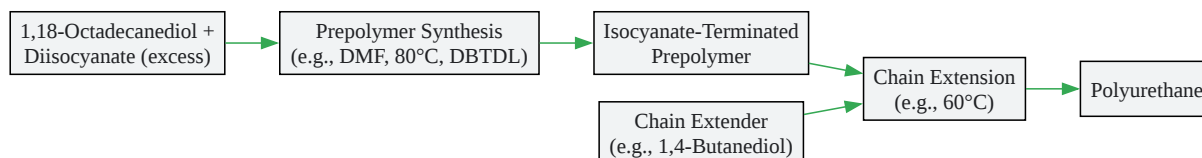
#### Procedure: Step 1: Prepolymer Synthesis

- In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve **1,18-octadecanediol** in anhydrous DMF.
- Heat the solution to a specified temperature (e.g., 80 °C) under a nitrogen atmosphere.
- Slowly add the diisocyanate (e.g., HDI) to the stirred solution. The molar ratio of NCO to OH groups is typically greater than 1 (e.g., 2:1) to ensure isocyanate-terminated prepolymers.
- Add a catalytic amount of DBTDL.
- Allow the reaction to proceed for a set time (e.g., 2-4 hours) to form the prepolymer.

#### Step 2: Chain Extension

- Cool the prepolymer solution to a lower temperature (e.g., 60 °C).
- Slowly add the chain extender (e.g., 1,4-butanediol) to the stirred solution. The amount of chain extender is calculated to react with the remaining isocyanate groups.
- Continue stirring for several hours until the desired molecular weight is achieved, as monitored by GPC.
- Precipitate the polyurethane by pouring the reaction mixture into a non-solvent (e.g., water or methanol).
- Collect the polymer by filtration and dry under vacuum.

## Logical Workflow for Polyurethane Synthesis



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Caption: Two-step synthesis of polyurethanes.

## Ether Synthesis via Williamson Ether Synthesis

The hydroxyl groups of **1,18-octadecanediol** can be converted to ether linkages through the Williamson ether synthesis. This reaction allows for the introduction of a wide variety of functional groups at the termini of the long aliphatic chain.

### Experimental Protocol: Williamson Ether Synthesis

This protocol outlines the synthesis of a diether from **1,18-octadecanediol** and an alkyl halide.

#### Materials:

- **1,18-Octadecanediol**
- Sodium Hydride (NaH, 60% dispersion in mineral oil)
- An alkyl halide (e.g., benzyl bromide)
- Anhydrous N,N-dimethylformamide (DMF)

#### Procedure:

- To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of **1,18-octadecanediol** in anhydrous DMF dropwise.

- Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the dialkoxide.
- Cool the mixture back to 0 °C and add the alkyl halide dropwise.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Quench the reaction by the slow addition of water.
- Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired diether.

#### Quantitative Data for Williamson Ether Synthesis (Representative)

Alcohol	Alkyl Halide	Base	Solvent	Temperature	Time (h)	Yield (%)
Primary Alcohol	Primary Alkyl Halide	NaH	DMF	RT	12-24	50-95

Note: Yields are general for the Williamson ether synthesis and can vary depending on the specific substrates and reaction conditions.[5]

#### Logical Workflow for Williamson Ether Synthesis



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Caption: Williamson ether synthesis workflow.

## Esterification via Mitsunobu Reaction

The Mitsunobu reaction provides a mild and efficient method for the esterification of **1,18-octadecanediol**, allowing for the introduction of various carboxylic acids under neutral conditions. This reaction is particularly useful for substrates that are sensitive to acidic or basic conditions.

### Experimental Protocol: Mitsunobu Esterification

This protocol describes the diesterification of **1,18-octadecanediol** with a carboxylic acid.

#### Materials:

- **1,18-Octadecanediol**
- Carboxylic acid (e.g., benzoic acid)
- Triphenylphosphine (PPh<sub>3</sub>)
- Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
- Anhydrous tetrahydrofuran (THF)

#### Procedure:

- To a solution of **1,18-octadecanediol**, the carboxylic acid (2.2 equivalents), and triphenylphosphine (2.2 equivalents) in anhydrous THF at 0 °C under a nitrogen atmosphere, add DIAD or DEAD (2.2 equivalents) dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, concentrate the mixture under reduced pressure.
- Purify the residue by column chromatography on silica gel to separate the desired diester from triphenylphosphine oxide and the reduced hydrazine derivative.

#### Quantitative Data for Mitsunobu Reaction (Representative)



Alcohol	Carboxylic Acid	Reagents	Solvent	Temperature	Time (h)	Yield (%)
Primary Alcohol	Benzoic Acid	PPh <sub>3</sub> , DIAD	THF	0°C to RT	12-24	High

Note: Yields for the Mitsunobu reaction are generally high but can be affected by the steric hindrance of the substrates.

#### Logical Workflow for Mitsunobu Esterification



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Caption: Mitsunobu esterification workflow.

## Macrocycle Synthesis

The long, flexible chain of **1,18-octadecanediol** makes it an excellent precursor for the synthesis of macrocyclic compounds. Macrocyclization can be achieved through various strategies, often involving the derivatization of the terminal hydroxyl groups followed by an intramolecular ring-closing reaction.

#### Experimental Protocol: Macrocyclic Diether Synthesis

This protocol describes a potential route to a macrocyclic diether starting from **1,18-octadecanediol**.

Materials:

- **1,18-Octadecanediol**
- A di-electrophile with a rigid or semi-rigid linker (e.g., a bis(bromomethyl)benzene derivative)

- Sodium Hydride (NaH)
- Anhydrous, high-boiling solvent (e.g., DMF or DMSO)

Procedure:

- Under high-dilution conditions to favor intramolecular cyclization, slowly add a solution of **1,18-octadecanediol** and the di-electrophile in the reaction solvent to a stirred suspension of sodium hydride in a large volume of the same solvent at an elevated temperature (e.g., 80-100 °C). The slow addition can be performed over several hours using a syringe pump.
- After the addition is complete, continue to stir the reaction mixture at the elevated temperature for an additional 12-24 hours.
- Cool the reaction mixture and quench any remaining sodium hydride by the careful addition of water.
- Extract the product with an organic solvent.
- Wash the organic layer, dry it, and concentrate it under reduced pressure.
- Purify the crude product by column chromatography to isolate the desired macrocycle.

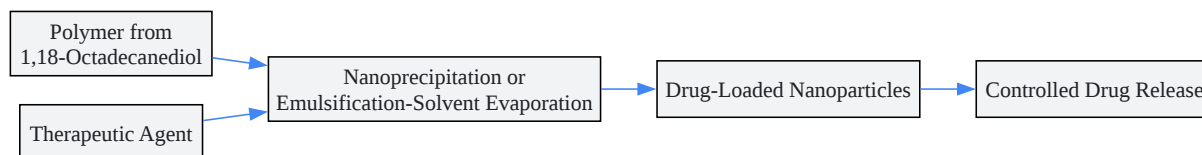
## Applications in Drug Development

The derivatives of **1,18-octadecanediol**, particularly the polyesters and polyurethanes, are being explored for their potential in drug delivery applications. Their biodegradability and biocompatibility make them attractive candidates for creating nanoparticles and other drug delivery vehicles.

### 1. Nanoparticle Formulation for Drug Encapsulation

Polymers derived from **1,18-octadecanediol** can be used to formulate solid lipid nanoparticles (SLNs) or polymeric nanoparticles for the encapsulation of therapeutic agents.<sup>[6][7]</sup> The long aliphatic chain can contribute to the formation of a stable lipid matrix.

Conceptual Workflow for Nanoparticle Formulation



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Caption: Conceptual workflow for drug encapsulation.

## Conclusion

**1,18-Octadecanediol** is a highly adaptable building block in organic synthesis with significant potential in polymer chemistry, macrocycle synthesis, and the development of novel materials for biomedical applications. The synthetic pathways detailed in this guide provide a foundation for researchers to harness the unique properties of this long-chain diol in their own research and development activities. The continued exploration of its reactivity and applications is expected to yield further innovations in materials science and drug delivery.

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